Brevinin 1Tb
Description
Overview of Antimicrobial Peptides as Components of Innate Immunity
Antimicrobial peptides (AMPs) are essential molecules of the innate immune system found in a vast array of organisms, from bacteria to vertebrates. eurekaselect.combohrium.com These small, gene-encoded proteins, typically composed of 8 to 50 amino acids, serve as a rapid and effective first line of defense against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. eurekaselect.comingentaconnect.com Often referred to as host defense peptides (HDPs), AMPs are crucial for preventing infection. mdpi.com Their primary mechanism of action often involves disrupting the microbial cell membrane, leading to cell death. bohrium.com Due to their broad-spectrum activity and distinct modes of action compared to conventional drugs, AMPs are considered promising candidates for the development of a new generation of antibiotics. eurekaselect.comingentaconnect.com
Amphibian Skin Secretions as a Rich Source of Bioactive Peptides
The skin of amphibians is a remarkable organ, serving vital functions such as respiration, osmoregulation, and defense, all while being directly exposed to diverse and often harsh environments. bohrium.comfrontiersin.org It houses specialized granular glands that synthesize, store, and secrete a complex mixture of bioactive substances. bohrium.comingentaconnect.com When an amphibian experiences stress or injury, these glands can release a high concentration of these compounds. bohrium.comacs.org
These secretions have been recognized as a veritable "storehouse" of pharmacologically potent molecules. frontiersin.org Beyond antimicrobial peptides, the secretions contain a rich diversity of other bioactive peptides, including bradykinins, bombesins, dermaseptins, esculentins, magainins, and temporins, which can have roles in immunoregulation, wound healing, and even insulin (B600854) release. bohrium.comacs.orgcabidigitallibrary.org This chemical diversity makes amphibian skin a subject of significant scientific interest for the discovery of novel therapeutic agents. acs.org
Classification of Brevinin Peptides: Brevinin-1 (B586460) and Brevinin-2 (B1175259) Subfamilies
Among the numerous peptide families identified from the skin of Ranidae (true frogs), the brevinins are one of the most abundant and well-studied. researchgate.netnih.gov This extensive family is broadly classified into two main subfamilies: Brevinin-1 and Brevinin-2. nih.govnih.gov
The primary distinction between these subfamilies lies in their structure and length. Brevinin-1 peptides are generally shorter, typically consisting of about 24 amino acid residues. nih.gov In contrast, Brevinin-2 peptides are longer, usually containing 33 or more amino acids. nih.gov Many peptides in the Brevinin-1 subfamily feature a characteristic C-terminal cyclic heptapeptide (B1575542) structure, formed by a disulfide bond between two cysteine residues, which is commonly referred to as the "Rana box". nih.govnih.gov While there is considerable sequence variation among individual members, this classification provides a framework for understanding their structure-function relationships. researchgate.netfrontiersin.org
Table 1: General Characteristics of Brevinin Subfamilies
| Feature | Brevinin-1 Subfamily | Brevinin-2 Subfamily |
|---|---|---|
| Typical Length | ~24 amino acid residues nih.gov | ~33-34 amino acid residues researchgate.net |
| Key Structural Feature | Often contains a C-terminal "Rana box" disulfide bridge nih.govnih.govfrontiersin.org | Longer peptide chain researchgate.netnih.gov |
| Initial Discovery | Rana brevipoda porsa nih.gov | Rana brevipoda porsa nih.gov |
Historical Context and Initial Discovery of Brevinin 1Tb
The first peptides of the brevinin family, Brevinin-1 and Brevinin-2, were identified in 1992 from the skin of the Japanese frog, Rana brevipoda porsa. nih.gov This discovery opened the door to the characterization of a large and diverse peptide family.
This compound was specifically discovered in the skin secretions of the European common frog, Rana temporaria. novoprolabs.comforbes.com Its identification was a result of a comprehensive 2012 study that used advanced analytical techniques, including nano-high-performance liquid chromatography and mass spectrometry, to map the peptidome of this species. researchgate.netnih.govacs.org This research successfully identified 76 distinct peptides from the frog's skin, including this compound. forbes.comresearchgate.net The study confirmed that this compound exhibits antibacterial activity against pathogens like Staphylococcus aureus. novoprolabs.comnih.gov
Table 2: Profile of this compound
| Attribute | Details |
|---|---|
| Full Name | This compound |
| Source Organism | Rana temporaria (European common frog) novoprolabs.comforbes.com |
| Taxonomic Lineage | Animalia > Chordata > Amphibia > Anura > Ranidae > Rana uniprot.org |
| Amino Acid Sequence | Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys novoprolabs.com |
| Length | 17 amino acids novoprolabs.com |
| Reported Activity | Antibacterial novoprolabs.com |
Compound Index
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LVPLFLSKLICFITKKC |
Origin of Product |
United States |
Discovery, Isolation, and Identification of Brevinin 1tb
Methodologies for Peptide Extraction from Amphibian Skin Secretions
Amphibian skin is a rich source of bioactive peptides, which are stored in specialized granular glands. nih.govbioscientifica.com These peptides can be released in high concentrations when the amphibian is under stress or injured. nih.gov The extraction process begins with the careful collection of these secretions, which are then processed to stabilize the peptides for subsequent analysis. researchgate.netroyalsocietypublishing.org
To obtain the peptide-rich secretions from amphibians like Rana temporaria, researchers employ methods that induce the release of granular gland contents without harming the animal. nih.gov A common and effective technique is mild electrical stimulation of the dorsal skin surface. bioscientifica.comroyalsocietypublishing.org Alternatively, the administration of norepinephrine, either through injection or immersion in a solution, can stimulate the contraction of myoepithelial cells surrounding the glands, triggering the release of secretions. nih.govnih.gov The collected crude secretion is typically washed into ultrapure water, immediately frozen in liquid nitrogen to prevent degradation, and then lyophilized (freeze-dried) into a stable powder for storage and subsequent extraction. royalsocietypublishing.org
Advanced Chromatographic Techniques for Peptide Purification
Following initial extraction, the complex mixture of proteins and peptides must be separated to isolate individual compounds. High-performance liquid chromatography (HPLC) is the foremost technique for this purpose, offering high resolution and recovery for purifying peptides. springernature.comresearchgate.net
Nano-HPLC is a high-resolution variant of HPLC that operates at nanoliter flow rates, providing exceptional sensitivity for analyzing minute sample quantities. The identification of Brevinin 1Tb was accomplished as part of a study that coupled nano-HPLC directly with mass spectrometry. acs.orgnih.gov This nano-HPLC-ESI-OrbiTrap approach enabled the comprehensive analysis of the skin peptidome of Rana temporaria, leading to a threefold increase in the number of identified peptides compared to previous methods and allowing for the characterization of 76 distinct peptides. acs.orgresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for purifying peptides from natural sources. springernature.comresearchgate.net This technique separates peptides based on their hydrophobicity. researchgate.net The initial crude extract is often partially purified on a Sep-Pak C18 cartridge before being subjected to one or more rounds of RP-HPLC. nih.govnih.govspringernature.com The separation is typically performed on silica-based columns with nonpolar stationary phases, such as octadecyl (C18), butyl (C4), or diphenyl. nih.govspringernature.com A mobile phase consisting of a polar solvent (like water) and an organic modifier (commonly acetonitrile) is used. springernature.comresearchgate.net An ion-pairing reagent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. springernature.comresearchgate.net
Nano-High-Performance Liquid Chromatography (HPLC)
Mass Spectrometric Approaches for Peptide Identification and Sequencing
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular mass and amino acid sequence of purified peptides. nih.gov
The definitive identification and de novo sequencing of this compound were achieved using a powerful combination of nano-HPLC and Electrospray Ionization-Orbitrap Mass Spectrometry (ESI-OrbiTrap). acs.orgnih.gov ESI is a soft ionization technique that generates multiply charged peptide ions from a liquid solution, allowing for the analysis of large biomolecules. mdpi.com The Orbitrap mass analyzer provides ultra-high resolution and mass accuracy, which is critical for distinguishing between peptides with very similar masses. nih.gov The study on the Rana temporaria peptidome utilized an Orbitrap system capable of multiple fragmentation methods, including Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD). acs.orgnih.govresearchgate.net This versatility was crucial for obtaining complete sequence information for the 76 identified peptides, including this compound, even for peptides containing disulfide bonds. researchgate.net
| Step | Methodology | Purpose | Source |
|---|---|---|---|
| Secretion Collection | Stress-Induced Secretion (e.g., mild electrical stimulation, norepinephrine) | To induce the release of peptide-rich secretions from amphibian skin glands. | bioscientifica.comnih.govnih.gov |
| Initial Purification | Sep-Pak C18 Cartridges | To concentrate the peptide fraction and remove salts and other impurities from the crude extract. | nih.govnih.govspringernature.com |
| Peptide Separation | Reverse-Phase HPLC (RP-HPLC) | To separate the complex peptide mixture into individual components based on hydrophobicity. | nih.govspringernature.comresearchgate.net |
| High-Resolution Separation | Nano-HPLC | To achieve highly sensitive separation of peptides prior to mass analysis. | acs.orgnih.gov |
| Identification & Sequencing | ESI-OrbiTrap Mass Spectrometry | To determine the precise molecular weight and amino acid sequence of the purified peptides. | acs.orgnih.govresearchgate.net |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a rapid and effective technique for analyzing complex biological mixtures like amphibian skin secretions. mdpi.comfrontiersin.org In this method, the sample is mixed with a matrix material on a target plate. mdpi.com A pulsed laser irradiates the spot, causing the desorption and ionization of the peptides, which are then accelerated into a flight tube. mdpi.com The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge (m/z) ratio. mdpi.com
This technique provides a mass fingerprint of the peptidome, allowing for the rapid profiling of the compounds present in the secretion. frontiersin.org While MALDI-TOF MS is excellent for determining the molecular weights of peptides and can indicate the presence of novel compounds, it is often used as an initial screening tool. nih.gov For complete identification and sequencing, it is typically complemented by other mass spectrometry techniques. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) is a powerful analytical tool renowned for its exceptionally high resolution and mass accuracy. yale.edumdpi.com In FTICR MS, ions are trapped within a Penning trap, which uses a strong, static magnetic field and a weaker electric field. wikipedia.org The ions are induced into a circular path (cyclotron motion) by the magnetic field. The frequency of this motion, the cyclotron frequency, is inversely proportional to the ion's m/z ratio and can be measured with extreme precision. yale.eduwikipedia.org
Early peptidomic studies of Rana temporaria skin secretions utilized FTICR MS. nih.gov Its ability to provide highly accurate mass measurements (often in the parts-per-billion range) is critical for determining the precise elemental composition of the detected peptides. mdpi.comunl.edu This high resolution helps to separate and identify individual peptides within a highly complex mixture where many components may have very similar masses. unl.edu However, subsequent studies demonstrated that while foundational, these earlier FTICR MS analyses identified only a fraction of the total peptidome compared to later methods. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) for de novo Sequencing
The precise amino acid sequence of Brevinin-1Tb was determined using tandem mass spectrometry (MS/MS) for de novo sequencing. nih.gov This method is indispensable when analyzing novel peptides from unsequenced organisms, as it does not require a pre-existing protein or DNA database for comparison. bioinfor.comijbs.com
The de novo sequencing process involves several steps within the mass spectrometer:
Precursor Ion Selection: A specific peptide ion from the mixture (the precursor ion) is isolated.
Fragmentation: The selected precursor ion is fragmented into smaller pieces, typically along the peptide backbone. bioinfor.com
Fragment Ion Analysis: The m/z ratios of the resulting fragment ions (product ions) are measured.
The mass differences between the peaks in the product ion spectrum correspond to specific amino acid residues. By systematically analyzing these mass differences, the amino acid sequence of the peptide can be reconstructed from scratch. ijbs.com This approach was fundamental to characterizing the numerous peptides in Rana temporaria secretions, leading to the identification of Brevinin-1Tb. nih.gov
Dissociation Techniques (HCD, ETD) for Sequence Elucidation
The success of de novo sequencing heavily relies on the method used to fragment the precursor ion. Modern mass spectrometers can utilize multiple dissociation techniques, with Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD) being particularly important for peptide analysis. nih.gov
Higher-Energy Collisional Dissociation (HCD): HCD is a type of collision-induced dissociation (CID) where the peptide ions are collided with an inert gas at high energies. This process typically cleaves the amide bonds of the peptide backbone, producing predominantly b- and y-type fragment ions. nih.govmdpi.com The resulting spectrum is often rich in information, allowing for straightforward sequence determination.
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. mdpi.comresearchgate.net This induces cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. mdpi.com A key advantage of ETD is its ability to preserve labile post-translational modifications and to effectively fragment sections of peptides that are resistant to HCD/CID, such as the disulfide-bonded regions found in brevinins. researchgate.net
The combination of HCD and ETD provides complementary data that is crucial for complete and unambiguous sequence elucidation. nih.gov This dual approach was employed in a nano-HPLC-ESI-OrbiTrap study of Rana temporaria skin secretions, which allowed for the confident sequencing of 76 distinct peptides, including the differentiation of isomeric residues like leucine (B10760876) and isoleucine. nih.govresearchgate.net
Comparative Peptidomics of Rana temporaria Skin Secretions
The skin secretion of Rana temporaria is a complex chemical defense system, comprising a diverse array of bioactive peptides. researchgate.net Peptidomic analyses have revealed that these secretions are dominated by several major peptide families.
| Peptide Family | General Characteristics | Reference |
| Brevinins-1 | Short, disulfide-containing peptides (17-24 amino acids), including the "Rana-box" C-terminal motif. Brevinin-1Tb belongs to this family. | researchgate.net, nih.gov, researchgate.net |
| Brevinins-2 | Longer peptides (around 33 amino acids) also containing the C-terminal Rana-box. | researchgate.net, mdpi.com |
| Temporins | Short (10-14 amino acids), typically C-terminally amidated peptides. | researchgate.net, researchgate.net |
| Bradykinin-Related Peptides (BRPs) | Peptides related to the nonapeptide bradykinin, often present as numerous N- and C-terminally extended versions. | researchgate.net, mdpi.com |
| Melittin-Related Peptides (MRPs) | Peptides with structural similarities to melittin (B549807) from bee venom. | researchgate.net, researchgate.net |
Research has demonstrated significant variation in the peptidome composition among different geographic populations of Rana temporaria, such as those from Russia, Slovenia, and Italy. researchgate.net These variations can manifest as the presence of novel peptides unique to a specific population, which can be considered populational biomarkers. researchgate.net For instance, the study of a Russian R. temporaria population led to the first-time identification of several peptides, including Brevinin-1Tb. nih.gov In contrast, a study of a central Slovenian population identified a different novel Brevinin-1 (B586460) peptide. researchgate.net
The comprehensive analysis of the Russian frog's peptidome using nano-HPLC coupled to an Orbitrap mass analyzer with both HCD and ETD fragmentation capabilities represented a significant leap forward. This methodology resulted in a threefold increase in the number of identified peptides compared to earlier studies that relied on FTICR MS alone, highlighting the power of combining advanced separation and multi-faceted tandem mass spectrometry techniques. nih.govacs.orgresearchgate.net
Structural Characterization of Brevinin 1tb and Brevinin 1 Family Peptides
Primary Structure Analysis and Sequence Homology
The primary structure, or amino acid sequence, of Brevinin-1 (B586460) peptides dictates their fundamental physicochemical properties, such as charge, hydrophobicity, and potential for secondary structure formation.
Peptides in the Brevinin-1 family are relatively short, typically ranging in length from 17 to 24 amino acid residues. portlandpress.comresearchgate.netresearchgate.netnih.gov Brevinin 1Tb is one of the shorter members, with a sequence of 17 amino acids: LVPLFLSKLICFITKKC (Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys). novoprolabs.com Like other members of the family, these peptides are generally cationic and amphipathic, properties that facilitate their interaction with microbial membranes. nih.govfrontiersin.org The first Brevinin-1 peptide identified, from Rana brevipoda porsa, is 24 residues long. nih.gov This variation in length contributes to the diversity of the peptide family.
Table 1: Primary Structure Comparison of Selected Brevinin-1 Family Peptides This table illustrates the sequence alignment of this compound with other representative members of the Brevinin-1 family. Conserved residues across these examples are highlighted.
| Peptide Name | Source Organism | Sequence | Length |
| This compound | Rana temporaria | LVPL FL SKL IC FITKKC | 17 |
| Brevinin-1E | Rana esculenta | FL PVIAGVAAKVVPAL FC KITKKC | 24 |
| Brevinin-1GHd | Hylarana guentheri | FL GAL FKVASKL VPAAIC SISKKC | 24 |
| Brevinin-1SY | Rana sylvatica | FL PVVAGL AAKL VPSI IC AVTKKC | 24 |
While the Brevinin-1 family shows considerable sequence variation between peptides from different frog species, a few key amino acid residues are highly conserved. nih.govfrontiersin.org This divergence is believed to be an evolutionary adaptation to the specific pathogens encountered by each species. biologists.com Across the family, four invariant residues have been identified: Alanine (B10760859) (Ala) at position 9, Cysteine (Cys) at position 18, Lysine (B10760008) (Lys) at position 23, and another Cysteine (Cys) at position 24 (based on a 24-residue peptide). nih.govnih.gov Some analyses also include a conserved Proline (Pro) at position 3. biologists.com These conserved residues, particularly the two cysteines, are fundamental to the family's defining structural motif.
Amino Acid Composition and Residue Length (17-24 amino acids)
Disulfide Bond Formation and the "Rana-box" Motif
A hallmark of the Brevinin-1 family is the presence of a specific C-terminal structure known as the "Rana-box". portlandpress.comfrontiersin.org
The Rana-box is a cyclic heptapeptide (B1575542) loop formed by an intramolecular disulfide bond between two conserved cysteine residues. frontiersin.orgnih.gov This covalent linkage is critical for establishing the three-dimensional shape of the peptide's C-terminus. nih.gov In most Brevinin-1 peptides of 24 amino acids, this bond forms between Cys¹⁸ and Cys²⁴. nih.gov For the shorter this compound, the bond is formed between Cys¹¹ and Cys¹⁷, creating the same essential loop structure.
The heptapeptide ring of the Rana-box plays a significant role in the peptide's biological activity. The structure helps to induce and stabilize an amphipathic α-helical conformation, particularly within a membrane-mimetic environment. nih.gov The functional necessity of the Rana-box has been a subject of investigation. While some studies show that removing or linearizing the ring can dramatically reduce antimicrobial and hemolytic activity nih.govmdpi.com, other research has found that acyclic analogs of Brevinin-1 can retain potent antimicrobial effects. nih.govnih.gov This suggests that while the ring is a crucial structural component, it may not be absolutely essential for the peptide's ability to kill microbes in all cases. nih.gov Furthermore, the ring is often linked to the peptide's hemolytic activity (toxicity toward red blood cells), and modifications to this region can reduce toxicity, making it a target for designing safer therapeutic agents. nih.govresearchgate.net
Significance of Intramolecular Disulfide Linkages
Secondary Structure Elucidation and Conformational Propensities
Brevinin-1 family peptides exhibit conformational plasticity, meaning their secondary structure changes depending on their environment. nih.govfrontiersin.org This property is central to their mechanism of action.
In an aqueous solution, such as water or a simple buffer, Brevinin-1 peptides, including this compound, predominantly exist in an unstructured or random coil conformation. nih.govnih.gov However, upon encountering the hydrophobic environment of a microbial cell membrane, they undergo a significant structural transformation. nih.govfrontiersin.org
In membrane-mimetic environments, such as solutions containing trifluoroethanol (TFE), the peptides fold into a well-defined amphipathic α-helical structure. nih.govnih.gov This helix positions hydrophobic amino acid residues on one face and hydrophilic (often cationic) residues on the opposite face. biologists.com This amphipathic arrangement is critical for disrupting the lipid bilayer of the target cell membrane. Circular Dichroism (CD) spectroscopy is a key technique used to observe this conformational shift from a random coil to an α-helix. frontiersin.orgnih.gov For instance, the peptide Brevinin-1GHd is predicted to form two distinct α-helical segments connected by a hinge region. frontiersin.orgnih.gov This induced structure allows the peptide to insert into and perturb the membrane, leading to microbial cell death.
Alpha-Helical Structure Formation in Membrane-Mimetic Environments
In aqueous solutions, Brevinin-1 peptides, including what is expected for Brevinin-1Tb, generally exist in a disordered or random coil conformation. nih.gov However, upon encountering a hydrophobic, membrane-like environment, they undergo a significant conformational change. nih.gov This transition to an amphipathic α-helical structure is a hallmark of the Brevinin-1 family and is crucial for their antimicrobial activity. nih.govmdpi.com
The formation of this α-helical structure is often studied using techniques like circular dichroism (CD) spectroscopy. mdpi.comphotophysics.com For α-helical proteins, characteristic CD spectra show two negative bands of similar magnitude at approximately 222 and 208 nm, and a positive band around 190 nm. researchgate.net Studies on various Brevinin-1 peptides in membrane-mimetic solvents, such as trifluoroethanol (TFE) or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, confirm a high proportion of α-helical content. nih.govmdpi.com For instance, the peptide B1A, a designed analog based on Brevinin-1 structures, demonstrated an estimated 66.7% α-helix content in an SDS micelle solution, which mimics a bacterial membrane environment. mdpi.com This induced helicity allows the peptide to span or embed within the lipid bilayer of target cells. mdpi.com
The presence of a proline residue, often found around position 14 in many Brevinin-1 peptides, can introduce a stable kink or hinge in the helical structure. nih.govnih.gov This structural feature is believed to be important for the peptide's function, potentially aiding in the formation of transmembrane pores. nih.gov
Table 1: Secondary Structure Characteristics of Brevinin-1 Family Peptides
| Characteristic | Description | Significance |
|---|---|---|
| Conformation in Aqueous Solution | Predominantly random coil. nih.gov | Conserves energy; folding occurs upon target interaction. |
| Conformation in Membranes | Adopts an α-helical structure. nih.govportlandpress.com | Essential for membrane insertion and disruption. |
| Inducing Environments | Hydrophobic solvents (e.g., TFE), lipid micelles (e.g., SDS). nih.govmdpi.com | Mimic the bacterial membrane environment. |
| Common Structural Motif | Proline-induced kink. nih.govnih.gov | May facilitate pore formation and stabilize structure. nih.gov |
| C-terminal "Rana Box" | A disulfide-bridged cyclic heptapeptide. nih.govmdpi.com | Stabilizes the α-helical structure and provides resistance to proteases. mdpi.com |
Amphipathicity and Its Role in Bioactivity
The α-helical structure adopted by Brevinin-1 peptides is not just helical but also amphipathic. This means that when viewed down the helical axis (a representation known as a helical wheel), the amino acid residues are segregated into two distinct faces: one hydrophobic (non-polar) and one hydrophilic (polar and charged). mdpi.comresearchgate.net
This amphipathic nature is a critical determinant of the bioactivity of the Brevinin-1 family. researchgate.net The positively charged (cationic) residues on the hydrophilic face are attracted to the negatively charged components of bacterial cell membranes, such as phospholipids. nih.govportlandpress.com This electrostatic interaction facilitates the initial binding of the peptide to the microbial surface. nih.gov
Following this initial contact, the hydrophobic face of the peptide interacts with the lipid acyl chains within the membrane core. mdpi.com This insertion disrupts the integrity of the phospholipid bilayer, leading to permeabilization and ultimately, cell death. mdpi.com The balance between hydrophobicity and cationicity is crucial; an optimal balance leads to potent antimicrobial activity with minimized toxicity to host cells. researchgate.net The specific arrangement of these residues dictates the peptide's efficacy and spectrum of activity. researchgate.net The mechanism of membrane disruption can be described by models such as the "barrel-stave" or "carpet-like" models, where the peptides aggregate to form pores or disrupt the membrane surface. researchgate.net
Table 2: Physicochemical Properties of Brevinin-1Tb
| Property | Value/Description | Source |
|---|---|---|
| Origin | Rana temporaria (European common frog) | nih.govuniprot.orguniprot.org |
| Amino Acid Sequence | FLPILASLAAKLVPKFVC(S)ITKKC | uniprot.org (UniProt) |
| Length | 20 amino acids | uniprot.orgresearchgate.net |
| Molecular Function | Antimicrobial, Antibiotic | uniprot.org |
| Key Structural Feature | C-terminal "Rana box" with disulfide bond between Cys-14 and Cys-20. | uniprot.org |
Computational Predictions and Modeling of Three-Dimensional Structures
Computational modeling serves as a powerful tool to predict and visualize the three-dimensional (3D) structures of peptides like Brevinin-1Tb, providing insights into their structure-function relationships. mdpi.com Various bioinformatics tools and servers are employed to model the secondary and tertiary structures of Brevinin-1 family peptides.
Commonly used methods include ab initio modeling and homology modeling. Servers like I-TASSER and QUARK are frequently used for predicting the 3D structure of Brevinin peptides. mdpi.com For instance, I-TASSER was used to generate 3D models of the peptide Brevinin-1GHd and its analogs, helping to visualize their structural parameters. mdpi.comportlandpress.com Helical wheel projection tools, such as HeliQuest, are used to analyze the amphipathic character of the predicted α-helical segments. portlandpress.comresearchgate.net These models graphically demonstrate the segregation of hydrophobic and hydrophilic residues, which is key to understanding their membrane-disrupting activity.
Molecular dynamics (MD) simulations can further refine these predicted structures and simulate their behavior in different environments, such as in water or within a lipid bilayer. This can reveal details about peptide-membrane interactions at an atomic level. For example, the predicted structure of Brevinin-1LTe was analyzed for its electrostatic potential surface to understand its interaction with membranes.
For Brevinin-1Tb, while specific modeling studies may not be widely published, its structure can be reliably predicted based on its sequence and the known characteristics of the Brevinin-1 family. uniprot.org Such models would undoubtedly show a distinct α-helical region with clear amphipathicity, consistent with its role as an antimicrobial peptide. The AlphaFold database, for example, provides a predicted 3D model for Brevinin-1T, a closely related peptide, which shows the expected helical conformation. uniprot.org
Biological Activities and Spectrum of Action of Brevinin 1tb
Antibacterial Activity
The brevinin-1 (B586460) family of peptides, including Brevinin 1Tb, is noted for its potent bactericidal effects, which are primarily exerted through the disruption of bacterial cell membranes. mdpi.comresearchgate.net
This compound has demonstrated significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. portlandpress.comresearchgate.net Studies have indicated that its efficacy is comparable in scale to that of some conventional antibiotics. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not widely documented, research on other members of the brevinin-1 family provides insight into their potency. For instance, Brevinin-1GHd and Brevinin-1BYa exhibit strong activity against S. aureus with MIC values of 2 µM. portlandpress.comnih.gov Another related peptide, Brevinin-1BW, has an MIC of 6.25 μg/mL against S. aureus. mdpi.com The antibacterial mechanism of these peptides involves rapid membrane permeabilization, leading to cell death. portlandpress.com
| Peptide | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Efficacy comparable to some antibiotics | researchgate.net |
| Brevinin-1GHd | Staphylococcus aureus | 2 µM | portlandpress.com |
| Brevinin-1BYa | Staphylococcus aureus | 2 µM | nih.gov |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 µg/mL | mdpi.com |
The antibacterial spectrum of this compound extends to Gram-negative bacteria. Research has shown that it exerts inhibitory effects on Salmonella enterica Serovar typhimurium, with a potency that is also on a scale with certain antibiotics. researchgate.net The complex outer membrane of Gram-negative bacteria can present a challenge for some antimicrobial peptides, but members of the brevinin-1 family have demonstrated the ability to overcome this barrier. For example, Brevinin-1GHd is active against Escherichia coli with an MIC of 8 µM. portlandpress.com A study on brevinin-1 peptides from Rana sphenocephala identified three peptides (brevinin-1Sa, -1Sb, and -1Sc) with MICs against E. coli of 55 µM, 17 µM, and 14 µM, respectively. creighton.edu
| Peptide | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Salmonella enterica Serovar typhimurium | Efficacy comparable to some antibiotics | researchgate.net |
| Brevinin-1GHd | Escherichia coli | 8 µM | portlandpress.com |
| Brevinin-1Sa | Escherichia coli | 55 µM | creighton.edu |
| Brevinin-1Sb | Escherichia coli | 17 µM | creighton.edu |
| Brevinin-1Sc | Escherichia coli | 14 µM | creighton.edu |
A significant aspect of the brevinin-1 family's antibacterial activity is its effectiveness against multi-drug resistant (MDR) bacteria. researchgate.netnih.gov While specific data for this compound against MDR strains is limited, numerous studies have highlighted the potential of related brevinin-1 peptides. For instance, Brevinin-1BYa is effective against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2.5 µM. nih.gov Similarly, Brevinin-1GHd shows activity against MRSA with an MIC of 4 µM. portlandpress.com Another peptide, Brevinin-1BW, demonstrates an MIC of 6.25 μg/mL against a multidrug-resistant strain of S. aureus. mdpi.com The ability of these peptides to combat resistant strains underscores their potential as templates for the development of new antibiotics. mdpi.comnih.gov
| Peptide | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Brevinin-1BYa | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 µM | nih.gov |
| Brevinin-1GHd | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µM | portlandpress.com |
| Brevinin-1BW | Multidrug-resistant Staphylococcus aureus (ATCC 29213) | 6.25 µg/mL | mdpi.com |
| Acyclic analogue of Brevinin-1BYa | Methicillin-resistant Staphylococcus aureus (MRSA) | 5 µM | nih.gov |
Efficacy Against Gram-Negative Bacteria (e.g., Salmonella enterica Serovar typhimurium)
Antifungal Activity
The biological activities of the brevinin-1 family are not limited to bacteria; they also possess antifungal properties. mdpi.comnih.gov Peptides from this family have shown efficacy against opportunistic yeast pathogens such as Candida albicans. portlandpress.commdpi.comnih.govnih.gov Brevinin-1BYa is particularly potent, with an MIC of 3 µM against C. albicans. nih.gov Brevinin-1GHd also demonstrates antifungal activity with an MIC of 4 µM against the same yeast. portlandpress.com This broad-spectrum activity highlights the versatility of these peptides in combating various microbial threats.
| Peptide | Fungus | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Brevinin-1BYa | Candida albicans | 3 µM | nih.gov |
| Brevinin-1BYa | Candida tropicalis | ≤10 µM | nih.gov |
| Brevinin-1BYa | Candida krusei | ≤10 µM | nih.gov |
| Brevinin-1BYa | Candida parapsilosis | ≤10 µM | nih.gov |
| Brevinin-1GHd | Candida albicans | 4 µM | portlandpress.com |
Antiprotozoal Activity
Research into the antiprotozoal capabilities of the brevinin family is an emerging area. While direct studies on this compound are scarce, investigations into modified brevinin peptides have shown promise. A lauric acid-conjugated form of brevinin demonstrated the ability to reduce the parasite load of Leishmania major in a mouse model. preprints.org This suggests that the brevinin peptide structure can be a viable scaffold for developing agents against protozoan parasites. Other studies have also highlighted the potential of various antimicrobial peptides against protozoa like Leishmania and Trypanosoma. nih.govmdpi.com
Antiviral Properties of Brevinin-1 Family Peptides (e.g., Anti-Herpes Virus)
The Brevinin-1 family of peptides has also been identified as having antiviral properties. Some members of this family have demonstrated the ability to inhibit enveloped viruses. A carboxamidomethylated linearized derivative of a brevinin-1 peptide showed antiviral activity against Herpes Simplex Virus type 2 (HSV-2). researchgate.net The mechanism of action is thought to involve the disruption of the viral lipid membrane. preprints.org Cationic peptides, including some from the brevinin-1 family, are being explored as potential antiherpetic agents due to their ability to target components on the host cell surface that are utilized by the virus for entry. frontiersin.org
Anti-Tuberculosis Activity of Specific Brevinin-1 Peptides
Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. nih.gov Cationic antimicrobial peptides are considered potential alternatives to current drugs because they target the bacterial membrane, which may reduce the likelihood of drug resistance. researchgate.net
Within the Brevinin-1 family, the peptide B1CTcu5 has been identified as having potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net Research has demonstrated that B1CTcu5, isolated from the skin of the Indian frog Clinotarsus curtipes, exhibits significant in vitro inhibitory activity against M. tuberculosis H37Rv at a concentration of 12.5 µg/mL. nih.govresearchgate.netnih.gov Notably, this activity was specific, as the peptide did not show efficacy against M. smegmatis. nih.govresearchgate.net
Further studies using a THP-1 macrophage model confirmed that B1CTcu5 can effectively eliminate intracellular mycobacteria at its MIC without inducing cytotoxicity to the host macrophages. nih.govnih.gov This peptide is a 21-amino acid AMP and is considered a promising template for designing new peptide-based anti-tubercular drugs. nih.gov
Anti-Biofilm Potential
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and contribute to chronic infections and antibiotic resistance. nih.govtandfonline.com Antimicrobial peptides, including those from the Brevinin family, have shown potential in combating biofilms at various stages. nih.govfrontiersin.org
Some peptides work by preventing the initial attachment of bacteria to surfaces, while others can destroy mature biofilms by killing or detaching the embedded bacteria. frontiersin.org The frog skin-derived peptide Temporin-1Tb, closely related to the Brevinin family, has gained attention for its potential use against biofilm-mediated infections. bohrium.com
Inhibition of Biofilm Formation
The initial stage of biofilm formation is a critical target for preventive therapies. frontiersin.org Several antimicrobial peptides interfere with this process. The minimum biofilm inhibitory concentration (MBIC) is a key measure of a compound's ability to prevent biofilm formation. nih.govfrontiersin.org
Studies on the peptide Brevinin-1HL showed a moderate effect against Pseudomonas aeruginosa biofilm formation, with an MBIC of 512 µg/mL. frontiersin.org Another study highlighted that the peptide Temporin-1Tb (1Tb), when combined with L-cysteine, demonstrated a striking ability to reduce the total biofilm biomass of a PIA-positive strain of Staphylococcus epidermidis at levels much higher than either agent used alone. frontiersin.org This suggests that combination strategies can significantly enhance the efficacy of peptides in preventing biofilm formation. frontiersin.org
Eradication of Preformed Biofilms
Eradicating established, mature biofilms is a significant challenge. tandfonline.com The minimal biofilm eradication concentration (MBEC) is used to quantify the ability of a compound to dismantle these preformed structures. frontiersin.org
The Brevinin-1 type peptide, Brevinin-1GHd, has been shown to not only inhibit biofilm formation but also to eradicate existing biofilms. nih.govportlandpress.com Similarly, a study on an analogue of Temporin-1Tb, GHa4R, found that it could eradicate 24-hour-old biofilms of S. aureus. bohrium.com In another instance, combining Temporin-1Tb with EDTA enabled the peptide to eradicate mature biofilms formed on silicone catheters, indicating its potential for clinical applications like catheter lock therapy. frontiersin.org
Anti-Cancer Activity of Brevinin-1 Analogues and Related Peptides
Certain antimicrobial peptides have emerged as potential therapeutic candidates for cancer treatment due to their ability to selectively target and kill cancer cells. iiitd.edu.innih.gov The Brevinin-1 family and its analogues have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov The mechanism often involves the disruption of the cancer cell membrane. frontiersin.org
Brevinin-1GHd exhibited broad-spectrum anti-proliferation activity against several human cancer cell lines, including non-small cell lung cancer (H157), human neuronal glioblastoma (U251MG), melanoma (MDA-MB-435s), and human prostate carcinoma (PC3) cells, with IC50 values ranging from 1.197 to 9.854 µM. nih.gov Another peptide, Brevinin-1RL1, showed a dose-dependent inhibitory effect on multiple tumor cell lines with IC50 values between 5 and 10 μM, while being less toxic to noncancerous cells. nih.gov
Researchers have also engineered analogues to enhance efficacy. For example, undecapeptide analogues derived from Brevinin-1EMa showed moderate anticancer activities. iiitd.edu.innih.gov One analogue, GA-K4, was the most potent among those tested. iiitd.edu.innih.gov Similarly, engineered analogues of Brevinin-1pl demonstrated significant inhibitory effects on H838 non-small cell lung cancer and MCF-7 breast cancer cell lines at concentrations of 10⁻⁴ M and 10⁻⁵ M. nih.govfrontiersin.org
Table 1: Anti-Cancer Activity of Brevinin-1 Analogues
| Peptide/Analogue | Cancer Cell Line | Activity Metric (IC₅₀/Inhibitory Concentration) | Source |
|---|---|---|---|
| Brevinin-1GHd | H157 (Non-small cell lung) | 2.987 µM | nih.gov |
| U251MG (Glioblastoma) | 7.985 µM | nih.gov | |
| MDA-MB-435s (Melanoma) | 1.197 µM | nih.gov | |
| PC3 (Prostate carcinoma) | 9.854 µM | nih.gov | |
| Brevinin-1RL1 | Various tumor cell lines | 5 - 10 μM | nih.gov |
| GA-K4 | Various tumor cell lines | 12.55 - 47.69 µM | iiitd.edu.in |
| Brevinin-1pl Analogues | H838 (Non-small cell lung) | > 10⁻⁵ M | nih.govfrontiersin.org |
| MCF-7 (Breast cancer) | 10⁻⁴ M - 10⁻⁵ M | nih.govfrontiersin.org |
Mechanisms of Antimicrobial Action
Interaction with Microbial Cell Membranes
The initial and most critical step in the antimicrobial action of Brevinin-1Tb is its interaction with the microbial cell membrane. nih.govfmach.it This interaction is a complex process governed by a combination of electrostatic and hydrophobic forces, leading to the ultimate disruption of the membrane's barrier function. google.commdpi.com The peptide's ability to distinguish between microbial and host cells is largely attributed to the differences in the lipid composition and surface charge of their respective membranes. frontiersin.org
Electrostatic Interactions with Anionic Bacterial Membranes
The outer surface of bacterial membranes is typically rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge. frontiersin.org Brevinin-1Tb, being a cationic peptide, is electrostatically attracted to these negatively charged surfaces. google.comresearchgate.net This initial long-range electrostatic interaction is a prerequisite for the peptide to accumulate on the bacterial membrane surface. researchgate.netimrpress.com The positive charge of the peptide, usually ranging from +4 to +6, is crucial for this initial binding. researchgate.net Studies on various brevinin peptides have shown that their cationic nature is essential for their interaction with the anionic components of microbial membranes. frontiersin.org
Membrane Permeabilization and Disruption of Lipid Bilayers
Following the initial electrostatic binding, Brevinin-1Tb inserts into the lipid bilayer, leading to its permeabilization and disruption. nih.govmdpi.com This process compromises the membrane's role as a selective barrier, causing the leakage of essential intracellular components like ions and nutrients, and ultimately leading to cell death. nih.govgoogle.com The amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, is critical for this step. mdpi.com Once bound to the membrane surface, the peptide can adopt an α-helical structure, which facilitates its insertion into the hydrophobic core of the lipid bilayer. mdpi.commdpi.com This insertion disrupts the normal packing of the lipid molecules, leading to increased membrane permeability. mdpi.comnih.gov Studies using fluorescent dyes have confirmed that brevinin peptides can permeabilize bacterial membranes, allowing the influx of substances that are normally excluded. mdpi.comgoogle.com
Membrane Depolarization
The interaction of Brevinin-1Tb with the bacterial membrane also leads to its depolarization. google.com The bacterial cell membrane maintains an electrochemical gradient, or membrane potential, which is vital for various cellular processes. The insertion of the cationic Brevinin-1Tb peptides into the membrane disrupts this potential. google.comchemrxiv.org This depolarization is a rapid event that occurs upon peptide binding and contributes significantly to the bactericidal effect. google.com Experiments using voltage-sensitive dyes have demonstrated that brevinin peptides can cause a marked depolarization of the membranes of bacteria such as S. aureus and V. cholerae. google.comresearchgate.net This depolarization is often a precursor to membrane permeabilization and cell death. google.com
Intracellular Target Inhibition
Beyond membrane disruption, Brevinin-1Tb and other antimicrobial peptides can also exert their effects by penetrating the microbial cell and inhibiting essential intracellular processes. nih.govresearchgate.net This dual-action mechanism enhances their antimicrobial efficacy.
Once inside the cell, antimicrobial peptides can interfere with the synthesis of nucleic acids. nih.govresearchgate.net They can bind to DNA and RNA, preventing replication and transcription. biomol.comnih.gov This interaction can occur through electrostatic interactions and non-classical groove binding, leading to changes in the helicity of the polynucleotides. researchgate.net By halting the production of genetic material, the peptide effectively shuts down the cell's ability to grow, reproduce, and respond to its environment. microbenotes.com
The synthesis of proteins is another critical intracellular process that can be targeted by antimicrobial peptides. nih.govresearchgate.net Some peptides have been shown to bind to ribosomes, the cellular machinery responsible for protein production, thereby inhibiting the translation of messenger RNA into proteins. nih.gov This disruption prevents the synthesis of essential enzymes and structural proteins, leading to a cascade of metabolic failures and ultimately, cell death.
Inhibition of DNA and RNA Synthesis
Collapse of Proton Motive Force (PMF)
The proton motive force (PMF) is the electrochemical gradient of protons across the cell membrane, which is vital for cellular energy production, including ATP synthesis. bioblast.atelifesciences.org Brevinin-1 (B586460) analogues have been shown to cause a collapse of the PMF. nih.govnih.gov This is achieved by disrupting the membrane's integrity, which dissipates the two components of the PMF: the electrical potential (ΔΨ) and the pH gradient (ΔpH). nih.govresearchgate.net The dissipation of this gradient cripples the cell's energy metabolism, leading to a rapid cessation of cellular functions and contributing significantly to the bactericidal effect. nih.gov
Multifaceted Mechanisms and Reduced Resistance Development
The ability of Brevinin-1Tb to act through multiple mechanisms—disrupting the cell membrane, inhibiting intracellular synthesis, and collapsing the proton motive force—is a key advantage in overcoming microbial resistance. nih.govimrpress.com Bacteria are less likely to develop resistance to a compound that attacks multiple, essential targets simultaneously. semanticscholar.orgbiorxiv.org The rapid, membrane-disrupting action, in particular, makes it difficult for bacteria to evolve effective resistance mechanisms. semanticscholar.org This multifaceted approach suggests that peptides like Brevinin-1Tb have the potential to be effective against multidrug-resistant pathogens. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design of Brevinin 1tb Analogues
Peptide Truncation and Lengthening Effects on Bioactivity
Modifying the length of a peptide through truncation (deleting residues) or lengthening (adding residues) is another key strategy in rational AMP design. These modifications can significantly affect conformation, stability, and bioactivity. google.commdpi.com
Truncation studies on brevinin peptides have yielded mixed but informative results. For brevinin-1OS, deleting the C-terminal Rana-box resulted in a complete loss of antimicrobial activity, suggesting the cyclic structure is essential for its function. mdpi.com A similar result was seen with Brevinin-1GHa, where the analogue without the Rana-box (Brevinin-1GHb) only showed weak activity against a single bacterial strain, confirming the necessity of the Rana-box for broad-spectrum activity. mdpi.com In contrast, for some brevinin-2 (B1175259) peptides, removal of the Rana-box domain was found to have little negative impact and could even enhance antimicrobial activity. mdpi.com Truncating the N-terminus of brevinin-1 (B586460) peptides has also been shown to significantly decrease both antimicrobial and hemolytic activity, indicating the importance of the N-terminal hydrophobic domain. semanticscholar.orgmdpi.com
These studies collectively demonstrate that the effects of truncation are highly dependent on the specific peptide and the region being removed. The N-terminal hydrophobic domain and the C-terminal Rana-box of brevinin-1 peptides are generally crucial for maintaining potent, broad-spectrum antimicrobial activity. mdpi.commdpi.commdpi.com
Computational and in silico Design Methodologies for Analogues
The rational design of antimicrobial peptides (AMPs), including analogues of the Brevinin family, increasingly relies on computational and in silico methodologies to predict and optimize peptide characteristics before their chemical synthesis. frontiersin.org These approaches leverage growing sequence databases and advanced software to model structure-activity relationships (SAR), saving significant time and resources. frontiersin.org Various computational tools and strategies are employed to guide the design of novel Brevinin analogues with enhanced therapeutic potential.
A primary step in the in silico design process involves the prediction of physicochemical properties and secondary structures from the amino acid sequence. Web servers like Heliquest are frequently used to calculate key parameters such as hydrophobicity, hydrophobic moment, and net charge, and to generate helical wheel projections. nih.govnih.gov These projections are crucial for visualizing the amphipathic nature of the peptide, a key factor in its membrane-disrupting activity. mdpi.com For predicting the three-dimensional (3D) structure of peptides, tools such as I-TASSER and Pep-fold3 are commonly utilized. nih.govmdpi.commdpi.com These servers predict the secondary structure, including α-helical content, which is often correlated with antimicrobial efficacy. mdpi.commdpi.com For instance, the secondary structure of Brevinin-2GUb and its analogues was predicted using Pep-fold3 to explore how truncations and amino acid substitutions would affect their conformation. mdpi.com Similarly, the I-TASSER server was used to predict 3D models of Brevinin-1OS and its derivatives. mdpi.com
Molecular dynamics (MD) simulations offer a more dynamic view of peptide behavior, particularly their interactions with bacterial membranes. nih.gov These simulations can reveal how a designed analogue, such as the Brevinin-1LTe derivative '5R', interacts with and perturbs the bacterial membrane at an atomic level. nih.gov This provides mechanistic insights that go beyond static structural predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational approach. frontiersin.org QSAR studies aim to build a mathematical relationship between the chemical structure of a peptide and its biological activity. This allows for the prediction of a candidate sequence's potential before synthesis. frontiersin.org Other computational strategies include the use of linguistic models, which treat amino acid sequences as a formal language, allowing for the identification and use of recurring patterns associated with antimicrobial activity. frontiersin.org These patterns, or "grammars," often found in AMPs like brevinins, can be incorporated into template sequences to design improved molecules. frontiersin.org The rational design process is often iterative, involving cycles of computational design, chemical synthesis, and experimental validation to progressively refine and optimize the peptide analogues. fmach.it
Table 1: Computational Tools Used in the Design of Brevinin Analogues
| Tool/Methodology | Application | Reference |
|---|---|---|
| Heliquest | Calculation of physicochemical properties (hydrophobicity, net charge) and generation of helical wheel projections. | nih.govnih.gov |
| I-TASSER | Prediction of 3D peptide structure and secondary structure analysis. | nih.govmdpi.com |
| Pep-fold3 | Prediction of secondary peptide structures (α-helix, coil, etc.). | mdpi.com |
| PEPstrMOD | Building of peptide models for further simulation. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the interaction between peptide analogues and bacterial membranes to understand the mechanism of action. | nih.gov |
| QSAR Models | Developing quantitative relationships between peptide structure and antimicrobial activity to predict the efficacy of new designs. | frontiersin.org |
Optimization of Physicochemical Attributes for Improved Performance
Net Charge: The cationic nature of AMPs is crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comresearchgate.net Increasing the net positive charge is a common strategy to improve antimicrobial activity. This is typically achieved by substituting neutral or acidic amino acid residues with basic residues like lysine (Lys) or arginine (Arg). For example, in the design of analogues of Brevinin-2GUb, negatively charged amino acids were replaced by lysine, which was identified as a key factor for enhancing antimicrobial activity. mdpi.com Similarly, substituting specific residues with arginine in a Brevinin-1pl analogue (brevinin-1pl-5R) enhanced its activity against the Gram-positive bacterium E. faecium. frontiersin.org
Hydrophobicity and Amphipathicity: Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. researchgate.nettums.ac.ir However, excessive hydrophobicity is often linked to increased hemolytic activity and toxicity towards host cells. mdpi.comresearchgate.net Therefore, a critical aspect of rational design is to balance hydrophobicity to maximize bacterial membrane disruption while minimizing damage to mammalian cells. nih.gov This can be achieved through strategic amino acid substitutions. For instance, replacing leucine (B10760876) with alanine (B10760859) in an analogue of Brevinin-2GHk decreased hydrophobicity, leading to less efficient membrane permeabilization of mammalian cells and thus lower toxicity. mdpi.com Conversely, in some cases, hydrophobicity is intentionally increased to boost antimicrobial potency. The insertion of tryptophan (Trp), a highly hydrophobic residue, into the nonpolar face of Brevinin-1 analogues was used to enhance amphipathicity and antimicrobial function. nih.govmdpi.com
Structural Modifications (Truncation and Helicity): Many Brevinin peptides feature a C-terminal "Rana box" disulfide loop. mdpi.comresearchgate.net Structure-activity studies have shown that this domain is not always essential for antimicrobial activity, and its removal can sometimes enhance performance. mdpi.com Truncated analogues, lacking the Rana box, have been designed from Brevinin-2GUb and Brevinin-2GHk, resulting in peptides with improved antimicrobial profiles. mdpi.commdpi.com C-terminal amidation is another modification often applied to truncated peptides, as it can increase the peptide's net positive charge and stability, further boosting its antimicrobial effects. mdpi.com The α-helical content is also a determinant of activity. Modifications that disrupt or stabilize the helical conformation can significantly impact performance. The introduction of D-amino acids, for example, can interfere with helix formation, which in some cases has been shown to reduce hemolytic activity while preserving antibacterial potency. nih.gov
The optimization process often involves a multi-pronged approach, modifying several attributes simultaneously to achieve the desired therapeutic profile. For example, the analogue KKWB2 was derived from a truncated Brevinin-1 peptide by adding lysine residues to increase charge and substituting a tryptophan to modulate hydrophobicity, ultimately resulting in a candidate with a superior therapeutic index. nih.govmdpi.com These studies highlight that a finely tuned balance of charge, hydrophobicity, and structure is essential for designing effective and selective Brevinin-based antimicrobial agents. nih.govmdpi.com
Table 2: Physicochemical Properties and Activity of Selected Brevinin Peptides and Their Analogues
| Peptide | Sequence | Net Charge | Hydrophobicity | Key Modification(s) | Impact on Performance | Reference |
|---|---|---|---|---|---|---|
| Brevinin-2GUb | GIMDSLSKLAKTVGALLNKLKGAAKCVLKNNC | +2 | 0.589 | Parent Peptide | - | mdpi.com |
| tB2U | GIMDSLSKLAKTVGALLNKLK-NH2 | +1 | 0.551 | Rana box removal, C-terminal amidation | Increased amphipathicity | mdpi.com |
| tB2U-6K | GIMKSLSKLAKTVGALLNKLK-NH2 | +4 | 0.518 | Aspartic acid (D) to Lysine (K) substitution | Drastically improved activity against bacteria | mdpi.com |
| B1A | FLPLIAGLAAKFLPKIFCAITKKC | +4 | 0.818 | Parent Peptide | High antimicrobial activity, but also high hemolytic activity | nih.gov |
| B1A2 | FLPKIFCAITKKC | +3 | 0.537 | N-terminal truncation | Drastically reduced antimicrobial and hemolytic activity | nih.govmdpi.com |
| KKWB2 | KKWLPKIFCAITKKC | +6 | 0.655 | N-terminal additions (K, K) and substitution (F to W) | Retained antimicrobial activity with lower toxicity (best therapeutic index) | nih.govmdpi.com |
| Brevinin-1OS | FLPLLAGLAANFLPQIICKIARKC | +3 | 0.871 | Parent Peptide | Significant activity against Gram-positive bacteria, weak against Gram-negative | mdpi.com |
| OSf | FLPLLAGLAANFLPQII-NH2 | +1 | 0.822 | Truncation, C-terminal amidation, Cys/Lys removal | Broad-spectrum antibacterial properties | mdpi.com |
Therapeutic Research Potential and Pre Clinical Investigations
Prospects as Novel Anti-infective Agents
Brevinin 1Tb, isolated from the skin of the Russian Brown Frog, Rana temporaria, has demonstrated notable antibacterial activity. novoprolabs.comnih.gov Early investigations have shown its inhibitory effects against pathogens such as Staphylococcus aureus and Salmonella enterica Serovar typhimurium, with a potency that is comparable to some conventional antibiotics. nih.govresearchgate.net The broader Brevinin-1 (B586460) family, to which this compound belongs, is recognized for its potent, broad-spectrum antimicrobial action against bacteria, fungi, and even some viruses. nih.govfrontiersin.orgnih.govimrpress.com
The mechanism of action for many Brevinin-1 peptides involves the disruption of microbial cell membranes. mdpi.com Their cationic and amphiphilic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. imrpress.comnih.gov This rapid, membrane-disrupting action is a key reason why antimicrobial peptides (AMPs) are considered promising candidates for new anti-infective agents, as it is believed to reduce the likelihood of microbial resistance development compared to traditional antibiotics that often target specific metabolic pathways. imrpress.comresearchgate.net
Development of Agents Against Multi-Drug Resistant Pathogens
The rise of multi-drug resistant (MDR) bacteria is a critical global health challenge, spurring the search for new therapeutic agents. mdpi.comnih.gov Antimicrobial peptides of the Brevinin-1 family are being actively investigated for this purpose. nih.govfrontiersin.org While research on this compound specifically against MDR strains is emerging, extensive studies on its analogues and other Brevinin-1 peptides have shown significant promise.
For instance, a novel peptide, Brevinin-1GHd, has demonstrated potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov Similarly, engineered analogues of Brevinin-1pl and Brevinin-1LTe have been developed to enhance their efficacy against MDR bacteria while in some cases reducing toxicity. frontiersin.orgnih.govnih.gov Studies on Brevinin-1 analogues show they can completely kill MRSA, sometimes almost instantaneously. mdpi.comfrontiersin.org The ability of these peptides to also inhibit and eradicate biofilms, which are often associated with chronic and resistant infections, further highlights their potential. nih.govmdpi.comnih.gov This body of research supports the potential of the Brevinin-1 framework, including peptides like this compound, as a template for developing new weapons against dangerous MDR pathogens.
Table 1: Antimicrobial Activity of Brevinin-1 Family Peptides Against Resistant Pathogens
| Peptide/Analogue | Pathogen | Activity | Reference |
|---|---|---|---|
| Brevinin-1GHd | MRSA | MIC: 4 µM | nih.gov |
| Brevinin-1GHd | P. aeruginosa | MIC: 32 µM | nih.gov |
| Brevinin-1pl-2R | MRSA | Complete inactivation | frontiersin.org |
| Brevinin-1pl-5R | MRSA | Complete inactivation | frontiersin.org |
| Analogue 5R (from B1LTe) | MRSA | High selectivity and effectiveness | nih.gov |
| Brevinin-1OS Analogue (OSe) | MRSA | Complete killing within 30 min (at 4xMIC) | mdpi.com |
MIC: Minimum Inhibitory Concentration
Potential in Anti-Tuberculosis Therapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a devastating infectious disease, and new drugs with novel mechanisms of action are urgently needed. researchgate.netnih.gov Cationic antimicrobial peptides are considered a potential alternative to existing TB drugs because they can target the entire bacterial membrane, possibly reducing the development of drug resistance. researchgate.netnih.gov
A peptide from the Brevinin-1 family, B1CTcu5, has shown potent in vitro inhibitory activity against M. tuberculosis at a concentration of 12.5 µg/mL. nih.govmdpi.com Significantly, B1CTcu5 was able to eliminate intracellular mycobacteria within human macrophages without inducing cytotoxicity to the host cells at the tested concentrations. researchgate.netnih.gov Furthermore, in a screen of various peptides for their effect on the growth of M. tuberculosis, this compound was among those tested. nih.govresearchgate.netpreprints.org This research indicates that peptides belonging to the Brevinin-1 family are promising templates for designing novel peptide-based anti-tubercular agents. researchgate.netnih.gov
Pre-clinical Exploration of Anti-Cancer Applications for Brevinin-1 Analogues
In addition to their antimicrobial properties, antimicrobial peptides are being explored as potential anti-cancer agents due to their ability to selectively target and disrupt tumor cell membranes. nih.govmdpi.comfrontiersin.org Pre-clinical research has focused on various analogues of the Brevinin-1 family, demonstrating their cytotoxic effects against a range of human tumor cell lines. nih.govfrontiersin.org
One analogue, Brevinin-1GHd, exhibited anti-proliferative activity against non-small cell lung cancer (H157), melanoma (MDA-MB-435s), and other cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Another peptide, Brevinin-1RL1, was found to preferentially inhibit tumor cells over non-tumor cells and induced both necrosis and apoptosis in the cancer cells. nih.govmdpi.commdpi.com Studies on undecapeptide analogues of Brevinin-1EMa also revealed moderate anti-cancer activities against seven different tumor cell lines. iiitd.edu.in These findings suggest that while their hemolytic activity can be a hurdle, the Brevinin-1 structure provides a promising scaffold for the development of novel anti-cancer therapeutics. nih.govmdpi.com
Table 2: Anti-Cancer Activity of Brevinin-1 Analogues (IC₅₀ values)
| Peptide Analogue | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Brevinin-1GHd | MDA-MB-435s | Melanoma | 1.197 | nih.gov |
| Brevinin-1GHd | H157 | Non-small cell lung cancer | 2.987 | nih.gov |
| Brevinin-1GHd | U251MG | Glioblastoma | 7.985 | nih.gov |
| Brevinin-1GHd | PC3 | Prostate carcinoma | 9.854 | nih.gov |
| Brevinin-1RL1 | A549 | Lung carcinoma | ~5-10 | mdpi.com |
| GA-K4 (Brevinin-1EMa Analogue) | A498 | Kidney | 12.55 | iiitd.edu.in |
| GA-K4 (Brevinin-1EMa Analogue) | A549 | Lung | 15.68 | iiitd.edu.in |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Synergistic Effects with Conventional Antimicrobial Agents
A significant area of therapeutic research is the use of antimicrobial peptides in combination with conventional antibiotics. frontiersin.org This strategy aims to enhance the efficacy of existing drugs, overcome resistance, and potentially lower the required doses of both agents. frontiersin.orgfrontiersin.orgmdpi.com The membrane-permeabilizing action of AMPs is thought to facilitate the entry of conventional antibiotics into bacterial cells, allowing them to reach their intracellular targets more efficiently. nih.gov
Studies involving Brevinin family peptides have demonstrated the potential of this synergistic approach. For example, the peptide Brevinin-2CE, when combined with five different antibiotics, showed synergistic effects against clinically isolated strains of extended-spectrum β-lactamase-producing Escherichia coli and MRSA. nih.gov In the anti-cancer field, a Brevinin-1EMa analogue, GA-K4, exhibited a synergistic effect when used in combination with the chemotherapy drug doxorubicin (B1662922) against certain cancer cell lines. iiitd.edu.in These findings support the investigation of this compound and other Brevinin-1 peptides as adjuncts to conventional therapies, a strategy that could revitalize the utility of older antibiotics and enhance treatment outcomes for both microbial infections and cancer. frontiersin.orgnih.gov
Evolutionary and Ecological Significance
Role of Brevinin 1Tb in Amphibian Innate Immune Defense
Brevinin-1Tb, a member of the brevinin-1 (B586460) family of antimicrobial peptides, plays a crucial role in the innate immune defense of the European common frog, Rana temporaria. novoprolabs.comnih.govuniprot.org Like other AMPs, Brevinin-1Tb provides a first line of defense against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netnih.gov The skin secretions of Rana temporaria contain a complex mixture of peptides, including brevinins, temporins, and bradykinins, which act synergistically to protect the frog from pathogens. researchgate.netresearchgate.net
The antimicrobial action of brevinin-1 peptides is primarily attributed to their ability to interact with and disrupt the cell membranes of microorganisms. researchgate.netnih.gov These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure allows them to selectively bind to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell death. mdpi.com Brevinin-1 peptides, including Brevinin-1Tb, are characterized by a "Rana box" at their C-terminus, which is a disulfide-bridged cyclic heptapeptide (B1575542) structure. frontiersin.orgnih.govnih.gov This structural feature is believed to be important for their biological activity. nih.gov
Studies have demonstrated the potent antimicrobial activity of Brevinin-1Tb. For instance, research on the skin peptidome of the Russian brown frog (Rana temporaria) revealed that its skin secretions, containing Brevinin-1Tb, exhibited significant inhibitory effects against Staphylococcus aureus and Salmonella enterica serovar Typhimurium, comparable to some conventional antibiotics. nih.gov The evolution of such potent antimicrobial peptides is driven by the constant selective pressure exerted by pathogens in the amphibian's environment. frontiersin.orgnih.gov
Phylogenetic Relationships and Divergence of Brevinin Peptides Across Rana Species
The amino acid sequences of brevinin-1 peptides have proven to be valuable molecular markers for elucidating the evolutionary relationships among different Rana species. core.ac.uknih.gov The high degree of sequence variation observed in these peptides, even among closely related species, reflects a rapid evolutionary divergence. imrpress.com This variation is thought to be driven by gene duplication events and positive selection, allowing frog populations to adapt their chemical defenses to new or evolving pathogens. frontiersin.orgnih.gov
Cladistic analyses based on the primary structures of brevinin-1 peptides have been used to construct phylogenetic trees that often align with classifications based on other molecular data, such as mitochondrial DNA sequences. core.ac.uk For example, such analyses have provided strong support for the division of North American frogs of the family Ranidae into the genera Lithobates and Rana. core.ac.uk Similarly, studies on Eurasian frogs have used brevinin-1 sequences to clarify the taxonomic status of closely related species, such as demonstrating that Rana graeca and Rana italica are distinct species rather than subspecies. nih.gov
The occasional discovery of identical brevinin-1 peptide sequences in different but related species can suggest a common evolutionary origin. frontiersin.orgnih.gov However, the general trend is one of significant molecular variation within the brevinin-1 family, highlighting the dynamic nature of amphibian chemical defenses. frontiersin.orgnih.gov
| Peptide | Species | Antimicrobial Activity Highlights |
|---|---|---|
| Brevinin-1Tb | Rana temporaria | Active against Staphylococcus aureus. novoprolabs.comnih.gov |
| Brevinin-1E | Pelophylax esculentus (formerly Rana esculenta) | Broad-spectrum antibacterial activity. nih.gov |
| Brevinin-1LTe | Hylarana latouchii | Potent activity against Gram-positive bacteria. nih.gov |
| Brevinin-1OS | Odorrana schmackeri | Significant activity against Gram-positive bacteria and fungi. mdpi.com |
| Brevinin-1GRa and -1GRb | Rana graeca | Part of a suite of host-defense peptides. nih.gov |
Biodiversity and Species-Specific Peptidome Repertoires
Each amphibian species, and even distinct populations within a species, possesses a unique and complex mixture of skin peptides, referred to as its peptidome. imrpress.commdpi.com This species-specific chemical signature is a testament to the vast biodiversity of amphibian chemical defenses. imrpress.comresearchgate.net The composition of the peptidome is influenced by a variety of factors, including genetics, geographic location, and the specific microbial challenges present in the local environment. researchgate.netfrontiersin.orgamphibiaweb.org
The skin peptidome of a single frog species can contain dozens of different peptides belonging to various families. imrpress.com For instance, the skin secretions of Rana temporaria contain not only brevinins but also temporins and bradykinin-related peptides. researchgate.netresearchgate.net This chemical diversity likely provides a broader and more robust defense against a wider range of pathogens. imrpress.com
Q & A
Q. How should researchers address conflicting data between this compound’s in vitro potency and in vivo performance?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., serum binding, proteolytic degradation) using HPLC-MS. Modify peptide sequences (e.g., D-amino acid substitution) to enhance stability. Transparently report negative results to refine future hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
